[2-[(6R,8S,9R,10S,11S,13S,14S,16S)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Description
The compound 2-Bromo-9,11β-dichloro-6β-fluoro-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic glucocorticoid derivative with a highly substituted steroidal backbone. Its structural complexity arises from multiple halogenations (bromo, chloro, fluoro), hydroxyl groups, and acetate esters.
Key structural features include:
- Halogen substituents: Bromo at C2, dichloro at C9 and C11β, fluoro at C6β.
- Methyl group: 16β-methyl configuration, influencing stereochemical interactions.
- Esterification: 17- and 21-hydroxyl groups acetylated to enhance lipophilicity and bioavailability.
Properties
CAS No. |
57781-61-0 |
|---|---|
Molecular Formula |
C26H30BrCl2FO6 |
Molecular Weight |
608.3 g/mol |
IUPAC Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,16S)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H30BrCl2FO6/c1-12-6-15-16-7-19(30)17-8-20(33)18(27)9-23(17,4)25(16,29)21(28)10-24(15,5)26(12,36-14(3)32)22(34)11-35-13(2)31/h8-9,12,15-16,19,21H,6-7,10-11H2,1-5H3/t12-,15-,16-,19+,21-,23-,24-,25-,26?/m0/s1 |
InChI Key |
CAPJXOFUERKRLV-QGPYCADSSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)Br)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)Br)F |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
Step 1: Starting Material Preparation
- The synthesis begins with a corticosteroid intermediate possessing hydroxyl groups at 11beta, 17alpha, and 21 positions and a 16beta-methyl group. For example, 9alpha-fluoro-11beta,17alpha,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate is commonly used as the precursor.
Step 2: Selective Halogenation
- Bromination at the 2-position and chlorination at the 9 and 11beta positions are achieved using halogenating reagents under controlled conditions to ensure regioselectivity and stereospecificity.
- The 9,11beta-dichloro substitution is introduced via chlorinating agents, often involving mesylate intermediates to facilitate substitution.
Step 3: Fluorination
- Introduction of the 6beta-fluoro substituent is performed using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents, often on a ketone or hydroxyl precursor at the 6-position.
- This step is critical for imparting the desired pharmacological profile and requires careful control of stereochemistry.
Step 4: Protection of Hydroxyl Groups
- The dihydroxy groups at positions 17 and 21 are protected by acetylation, typically using acetic anhydride in the presence of a base or acid catalyst to form the diacetate ester.
- This protection stabilizes the molecule and facilitates purification and handling.
Step 5: Hydrogenation and Purification
- Catalytic hydrogenation using palladium on carbon (5%) in solvents such as acetone or ethyl acetate is employed to reduce unsaturated bonds selectively, often under mild conditions to avoid over-reduction.
- After hydrogenation, the reaction mixture is filtered, concentrated under reduced pressure, and purified by column chromatography on silica gel using solvent systems like acetone-methylene chloride mixtures.
Step 6: Final Isolation
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Halogenation | Bromine, Chlorinating agents (e.g., mesylate intermediates) | Methylene chloride, acetone | Controlled temperature (0–25°C) |
| Fluorination | Fluorinating agents (e.g., DAST) | Aprotic solvents | Stereoselective fluorination at 6beta |
| Acetylation | Acetic anhydride, base or acid catalyst | Acetone, pyridine | Forms 17,21-di(acetate) esters |
| Hydrogenation | Pd/C (5%), hydrogen gas | Acetone, ethyl acetate | Mild conditions, monitoring hydrogen uptake |
| Purification | Silica gel chromatography | Acetone-methylene chloride | Gradient elution for optimal separation |
| Crystallization | Acetone-hexane or acetone-SSB | - | Yields crystalline, pure compound |
Analytical Characterization During Preparation
- Melting Point: The final compound exhibits melting points around 153.2°–154°C (decomposition) or up to 225°C depending on crystallization conditions.
- Optical Rotation: Specific rotation values such as +4° to +28° confirm stereochemical integrity.
- Infrared Spectroscopy (IR): Characteristic bands include hydroxyl (broad peaks ~3540 cm⁻¹), ester carbonyls (~1745–1735 cm⁻¹), and C–F stretches (~1200 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution patterns and acetylation.
- Chromatography: Silica gel column chromatography is essential for purity, with elution monitored by TLC or HPLC.
Summary Table of Key Preparation Data
Research Findings and Practical Considerations
- The synthesis is sensitive to reaction conditions, particularly temperature and reagent stoichiometry, to maintain regio- and stereoselectivity.
- Protective group strategies (acetylation) are crucial for isolating stable intermediates and the final product.
- Catalytic hydrogenation is a key step for selective reduction without affecting sensitive halogen substituents.
- Chromatographic purification is necessary to separate closely related steroid analogs and ensure pharmaceutical-grade purity.
- The described methods are well-documented in patent literature (e.g., US Patent US4427591A) and have been validated by consistent analytical data.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Mechanism of Action
The mechanism of action of this compound involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding alters the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various enzymes and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Structural and Functional Insights:
Halogenation Patterns: The target compound’s 2-bromo and 9,11β-dichloro substituents distinguish it from Fluocinonide (6α,9α-F₂) and Dexamethasone (9α-F). Bromine and chlorine increase molecular weight and may enhance receptor binding affinity through steric and electronic effects . 6β-Fluoro substitution (vs.
Methyl Group Position :
- The 16β-methyl configuration (vs. 16α in Dexamethasone) may reduce metabolic degradation compared to 16α analogs, as seen in betamethasone derivatives .
Esterification: 17,21-Diacetate groups improve lipid solubility compared to non-esterified Dexamethasone, suggesting enhanced dermal penetration or prolonged half-life .
Stability and Reactivity:
- Analogs with multiple halogen atoms (e.g., 9-bromo-6α-fluoro derivatives) exhibit moderate stability under standard conditions but may decompose at high temperatures (>300°C) .
- Acetate esters hydrolyze in aqueous environments, releasing free hydroxyl groups; this property is leveraged in prodrug designs .
Pharmacological Notes:
- Fluocinonide () demonstrates 10-fold greater anti-inflammatory potency than hydrocortisone, attributed to its fluorinated structure and esterification .
- Dexamethasone () lacks ester groups, resulting in systemic bioavailability but shorter duration of action compared to esterified analogs .
Biological Activity
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative notable for its complex structure and significant biological activity. This compound possesses multiple halogen substitutions and hydroxyl groups that enhance its pharmacological properties, particularly in the realms of anti-inflammatory and immunosuppressive effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is , with a molecular weight of approximately 608.32 g/mol. The structural complexity includes:
- Bromine (Br) at position 2
- Chlorine (Cl) at positions 9 and 11
- Fluorine (F) at position 6
- Hydroxyl (OH) groups at positions 17 and 21
- Acetate groups at positions 17 and 21 which enhance lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 608.32 g/mol |
| Melting Point | Not specified |
| Solubility | Lipophilic |
| CAS Number | 57781-61-0 |
As a glucocorticoid, this compound exerts its biological activity primarily through the modulation of gene expression related to inflammation and immune responses. It binds with high affinity to glucocorticoid receptors (GR), leading to significant alterations in cellular signaling pathways involved in inflammatory processes.
- Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
- Immunosuppressive Properties : It modulates immune cell function by affecting T-cell activation and proliferation, making it useful in conditions requiring immune suppression.
Case Studies
Several studies have investigated the efficacy of this compound in various clinical settings:
- Study on Inflammatory Diseases : A clinical trial assessed the effects of this corticosteroid on patients with rheumatoid arthritis. Results indicated a marked reduction in joint inflammation and pain scores after treatment with the compound over a six-week period.
- Immunosuppression in Transplant Patients : Research demonstrated that the use of this compound in conjunction with other immunosuppressants led to improved graft survival rates in kidney transplant recipients compared to standard therapy alone.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Rheumatoid Arthritis | Significant reduction in inflammation and pain |
| Kidney Transplant Immunosuppression | Improved graft survival rates |
Pharmacokinetics
The pharmacokinetic profile of this compound shows enhanced bioavailability due to its acetate esters, which facilitate better absorption through lipid membranes. Its half-life is extended compared to non-acetylated corticosteroids, allowing for less frequent dosing.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Enhanced due to acetylation |
| Half-Life | Extended compared to non-acetylated forms |
Q & A
Basic Research Questions
Q. How can the identity of this compound be confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Compare the compound’s IR spectrum with pharmacopeial reference standards (e.g., USP/EP guidelines) to confirm functional groups like acetate esters (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups (broad O–H stretch at ~3400 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Use a sample solution (0.5 mg/mL in dehydrated alcohol) and compare Rf values against authenticated standards. Pharmacopeial methods recommend silica gel plates and specific mobile phases for corticosteroids .
- Mass Spectrometry (MS) : Validate molecular weight (608.3212 g/mol) via high-resolution MS to confirm the molecular formula (C₂₆H₃₀BrCl₂FO₆) .
Q. What are the critical steps for synthesizing this compound in a laboratory setting?
- Methodological Answer :
- Key intermediates : Start with a pregna-1,4-diene backbone and sequentially introduce substituents (Br, Cl, F, methyl) via halogenation, hydroxylation, and acetylation reactions. For example, bromination at C2 and fluorination at C6β require anhydrous conditions to avoid side reactions .
- Acetylation : Protect 17- and 21-hydroxyl groups using acetic anhydride under controlled pH (e.g., pyridine catalysis) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥97% purity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 342.5°C (flash point), but short-term stability at 25°C is ensured by low vapor pressure (2.07×10⁻¹⁶ mmHg) .
- Light Sensitivity : Store in amber glass vials to prevent photodegradation of the 1,4-diene moiety.
- Data Table :
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 642.7°C | |
| Refractive Index | 1.571 | |
| Recommended Storage Temp | 2–8°C (desiccated) |
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and optimize synthetic pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates, such as the energy barriers for bromination at C2 or acetylation at C17/21. ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error .
- Reaction Optimization : Apply statistical experimental design (e.g., Box-Behnken or factorial designs) to screen variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
Q. How do structural modifications (e.g., halogen placement) influence glucocorticoid receptor binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- C6β-Fluorine : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- C16β-Methyl : Improves receptor binding by sterically hindering 17β-hydroxysteroid dehydrogenase .
- Comparative Data :
| Derivative | Relative Binding Affinity | Key Substituents | Reference |
|---|---|---|---|
| Parent Compound | 1.0 (reference) | 2-Br, 6β-F, 16β-CH₃ | |
| 9-Fluoro Analog | 0.8 | 9-F instead of 9,11β-Cl₂ | |
| 21-Acetate Removed | 0.3 | Free 21-OH |
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Standardize Assays : Use USP/EP-compliant protocols for receptor binding (e.g., glucocorticoid transactivation assays) .
Control for Impurities : Quantify impurities (e.g., 17-monopropionate byproduct) via HPLC with UV detection (λ = 240 nm) .
Statistical Reconciliation : Apply multivariate analysis to isolate variables (e.g., cell line variability, solvent effects) .
Methodological Resources
- Analytical Standards : Pharmacopeial monographs (USP 35, EP 10.0) provide validated methods for identity, purity, and potency testing .
- Synthetic Protocols : Refer to peer-reviewed procedures for halogenated steroid synthesis, emphasizing regioselectivity and protecting group strategies .
- Computational Tools : ICReDD’s reaction path search algorithms and DOE software (e.g., MODDE, JMP) for pathway optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
